Cas no 15875-50-0 (1,3-dioxane-4,6-dione, 2,2-dimethyl-5-(2-thienylmethylene)- (en))

1,3-ジオキサン-4,6-ジオン、2,2-ジメチル-5-(2-チエニルメチレン)- (en) は、チオフェン環を有する特異な構造を持つ有機化合物です。この化合物は、1,3-ジオキサン-4,6-ジオン骨格に2,2-ジメチル基とチオフェン誘導体が結合しており、高い反応性と安定性を兼ね備えています。特に、チオフェン環の電子豊富性により、有機合成中間体として有用であり、医薬品や機能性材料の合成において重要な役割を果たします。また、結晶性が良好で取り扱いが容易な点も特徴です。

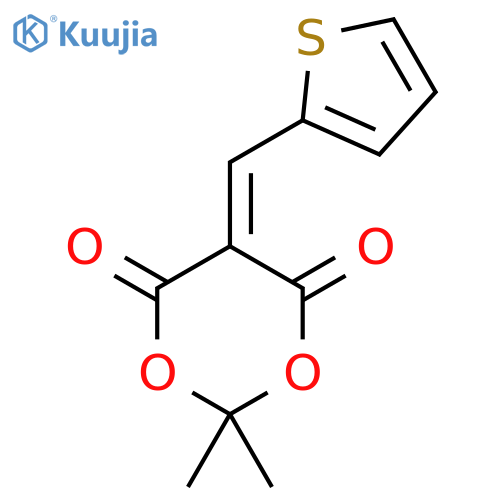

15875-50-0 structure

商品名:1,3-dioxane-4,6-dione, 2,2-dimethyl-5-(2-thienylmethylene)- (en)

1,3-dioxane-4,6-dione, 2,2-dimethyl-5-(2-thienylmethylene)- (en) 化学的及び物理的性質

名前と識別子

-

- 1,3-dioxane-4,6-dione, 2,2-dimethyl-5-(2-thienylmethylene)- (en)

- 4.6-Dioxo-2.2-dimethyl-5-<

- pyrrolyl-(2)-methylen>

- -1.3-dioxan

- NSC332449

- AC1L7C5F

- MLS000851246

- 2,2-dimethyl-5-(2-thenylidene)-1,3-dioxane-4,6-dione

- Maybridge4_000388

- 2,2-dimethyl-5-thiophen-2-ylmethylene-[1,3]dioxane-4,6-dione

- 2,2-DIMETHYL-5-(1H-PYRROL-2-YLMETHYLENE)-1,3-DIOXANE-4,6-DIONE

- 4,6-Dioxo-2,2-dimethyl-5-<

- thienyliden-(2)>

- -1,3-dioxan

- 2,2-dimethyl-5-pyrrol-2-ylmethylene-[1,3]dioxane-4,6-dione

- CTK8H7170

- 5-(2-thienylmethylene)-2,2-dimethyl-1,3--dioxane-4,6-dione

- 2,2-dimethyl-5-(thiophen-2-ylmethylene)-1,3-dioxane-4,6-dione

- 4,6-Dioxo-2,2-dimethyl-5-(thienyliden-(2))-1,3-dioxan

- Thienyliden-meldrumsaeure

- AC1Q2CTM

- 2,2-dimethyl-5-(pyrrol-2-ylidine)-1,3-dioxane-4,6-dione

- 4.6-Dioxo-2.2-dimethyl-5-< pyrrolyl-(2)-methylen> -1.3-dioxan; NSC332449; AC1L7C5F; MLS000851246; 2,2-dimethyl-5-(2-thenylidene)-1,3-dioxane-4,6-dione; Maybridge4_000388; 2,2-dimethyl-5-thiophen-2-ylmethylene-[1,3]dioxane-4,6-dione; 2,2-DIMETHYL-5-(1H-PYRROL-2-YLMETHYLENE)-1,3-DIOXANE-4,6-DIONE; 4,6-Dioxo-2,2-dimethyl-5-< thienyliden-(2)> -1,3-dioxan; 2,2-dimethyl-5-pyrrol-2-ylmethylene-[1,3]dioxane-4,6-dione; CTK8H7170; 5-(

- 2,2-dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione

- 5B-062

- 15875-50-0

- 2,2-dimethyl-5-(thiophen-2-ylmethylidene)-1,3-dioxane-4,6-dione

- HMS549H11

- MFCD00106876

- CS-0358930

- AKOS002529753

- 2,2-dimethyl-5-[(thiophen-2-yl)methylidene]-1,3-dioxane-4,6-dione

- CHEMBL1214222

- CDS1_000517

- SCHEMBL9198596

- DivK1c_001557

- Maybridge1_002805

- STK045606

-

- MDL: MFCD00106876

- インチ: InChI=1S/C11H10O4S/c1-11(2)14-9(12)8(10(13)15-11)6-7-4-3-5-16-7/h3-6H,1-2H3

- InChIKey: NUWFXIJTIAJXML-UHFFFAOYSA-N

- ほほえんだ: CC1(OC(=O)C(=CC2=CC=CS2)C(=O)O1)C

計算された属性

- せいみつぶんしりょう: 238.03

- どういたいしつりょう: 238.02997997g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 337

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 80.8Ų

じっけんとくせい

- PSA: 52.6

1,3-dioxane-4,6-dione, 2,2-dimethyl-5-(2-thienylmethylene)- (en) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 5B-062-1MG |

2,2-dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione |

15875-50-0 | >90% | 1mg |

£28.00 | 2025-02-09 | |

| Key Organics Ltd | 5B-062-1G |

2,2-dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione |

15875-50-0 | >90% | 1g |

£770.00 | 2025-02-09 | |

| Key Organics Ltd | 5B-062-10G |

2,2-dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione |

15875-50-0 | >90% | 10g |

£5775.00 | 2025-02-09 | |

| abcr | AB163138-10 g |

2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione |

15875-50-0 | 10g |

€482.50 | 2023-05-08 | ||

| Key Organics Ltd | 5B-062-10MG |

2,2-dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione |

15875-50-0 | >90% | 10mg |

£48.00 | 2025-02-09 | |

| Key Organics Ltd | 5B-062-5G |

2,2-dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione |

15875-50-0 | >90% | 5g |

£3080.00 | 2025-02-09 | |

| abcr | AB163138-5g |

2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione; . |

15875-50-0 | 5g |

€377.50 | 2024-06-10 | ||

| abcr | AB163138-1g |

2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione; . |

15875-50-0 | 1g |

€211.30 | 2024-06-10 | ||

| Ambeed | A593302-1g |

2,2-Dimethyl-5-(thiophen-2-ylmethylene)-1,3-dioxane-4,6-dione |

15875-50-0 | 95+% | 1g |

$612.0 | 2024-04-23 | |

| A2B Chem LLC | AF02489-1mg |

2,2-Dimethyl-5-(thiophen-2-ylmethylene)-1,3-dioxane-4,6-dione |

15875-50-0 | >90% | 1mg |

$201.00 | 2024-04-20 |

1,3-dioxane-4,6-dione, 2,2-dimethyl-5-(2-thienylmethylene)- (en) 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

15875-50-0 (1,3-dioxane-4,6-dione, 2,2-dimethyl-5-(2-thienylmethylene)- (en)) 関連製品

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15875-50-0)1,3-dioxane-4,6-dione, 2,2-dimethyl-5-(2-thienylmethylene)- (en)

清らかである:99%

はかる:1g

価格 ($):551.0